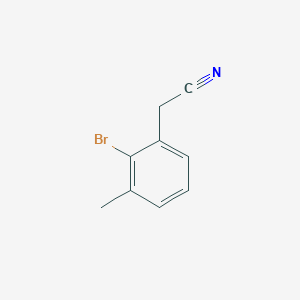

2-(2-Bromo-3-methylphenyl)acetonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-bromo-3-methylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-7-3-2-4-8(5-6-11)9(7)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQGCXTYKIBEJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Bromomethylphenyl)acetonitrile Isomers: Focus on 2-(3-Bromo-2-methylphenyl)acetonitrile

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(bromomethylphenyl)acetonitrile derivatives, a class of chemical intermediates with significant potential in pharmaceutical and agrochemical research. Initial investigations to identify the specific isomer, 2-(2-Bromo-3-methylphenyl)acetonitrile, and its corresponding Chemical Abstracts Service (CAS) number did not yield a conclusive result, suggesting it is not a commonly cataloged or commercially available compound. Consequently, this guide will focus on the well-documented and commercially accessible isomer, 2-(3-Bromo-2-methylphenyl)acetonitrile (CAS Number: 76574-42-0) . This document will detail its chemical properties, established and theoretical synthetic pathways, and its role as a versatile building block in organic synthesis. Furthermore, we will explore the broader significance of the phenylacetonitrile scaffold in medicinal chemistry and provide comprehensive safety and handling protocols based on analogous compounds.

Introduction: The Phenylacetonitrile Scaffold in Modern Chemistry

Phenylacetonitrile and its derivatives are a cornerstone in the synthesis of complex organic molecules. The presence of a nitrile group, which can be readily transformed into amines, carboxylic acids, and other functional groups, makes these compounds highly valuable precursors in drug discovery and materials science.[1][2] The introduction of halogen and alkyl substituents onto the phenyl ring, as seen in 2-(3-Bromo-2-methylphenyl)acetonitrile, provides chemists with strategic handles for further molecular elaboration through cross-coupling reactions and other transformations.[2]

Physicochemical Properties of 2-(3-Bromo-2-methylphenyl)acetonitrile

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring safe handling. The table below summarizes the key properties of 2-(3-Bromo-2-methylphenyl)acetonitrile.

| Property | Value | Source |

| CAS Number | 76574-42-0 | [2][3] |

| Molecular Formula | C₉H₈BrN | [2] |

| Molecular Weight | 210.07 g/mol | [2] |

| Appearance | Pale-yellow to Yellow Solid | |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | Room temperature, sealed in a dry environment | |

| SMILES | CC1=C(C=CC=C1Br)CC#N | |

| InChI Key | VBNCKBSHNGLORC-UHFFFAOYSA-N |

Synthesis of Brominated Phenylacetonitrile Derivatives

General Synthetic Workflow

The synthesis of a compound like 2-(2-Bromo-3-methylphenyl)acetonitrile would likely proceed through a multi-step process, as outlined in the workflow diagram below. The key steps involve the selective bromination of the aromatic ring of a methyl-substituted toluene, followed by benzylic bromination and subsequent nucleophilic substitution with a cyanide source.

Caption: A plausible synthetic route to 2-(2-Bromo-3-methylphenyl)acetonitrile.

Step-by-Step Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of a brominated phenylacetonitrile derivative. This protocol is for illustrative purposes and must be adapted and optimized for the specific target isomer.

-

Benzylic Bromination of the Starting Toluene Derivative:

-

To a solution of the appropriate bromo-methyl-toluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

-

Reflux the mixture with irradiation from a light source (e.g., a sunlamp) until the reaction is complete, as monitored by TLC or GC.

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield the crude benzyl bromide derivative.

-

-

Cyanation of the Benzyl Bromide:

-

Dissolve the crude benzyl bromide in a polar aprotic solvent such as acetone or DMSO.

-

Add a solution of sodium cyanide or potassium cyanide in water or the same solvent.

-

Heat the reaction mixture and monitor its progress by TLC or GC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired phenylacetonitrile derivative.

-

Applications in Drug Discovery and Development

The phenylacetonitrile core is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents.[1] The nitrile group can act as a bioisostere for other functional groups, participate in hydrogen bonding, and be a precursor for more complex functionalities.[1]

Role as a Versatile Intermediate

2-(3-Bromo-2-methylphenyl)acetonitrile is primarily utilized as a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[2] Its utility stems from the presence of multiple reactive sites that allow for a variety of chemical transformations:

-

Cross-Coupling Reactions: The bromo substituent is a versatile handle for introducing new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki or Heck couplings.[2]

-

Nitrile Group Transformations: The nitrile moiety can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a different class of compounds.[2]

Caption: Key chemical transformations of 2-(3-Bromo-2-methylphenyl)acetonitrile.

Safety and Handling

While a specific safety data sheet for 2-(2-Bromo-3-methylphenyl)acetonitrile is not available, the safety precautions for closely related brominated acetonitriles should be strictly followed. These compounds are generally considered hazardous.

Hazard Identification

Based on data for analogous compounds, the following hazards are anticipated:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

-

Irritation: Causes serious eye irritation and may cause respiratory irritation.

Recommended Safety Precautions

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

-

Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

-

Conclusion

While the specific isomer 2-(2-Bromo-3-methylphenyl)acetonitrile remains elusive in common chemical databases, its close relative, 2-(3-Bromo-2-methylphenyl)acetonitrile, serves as a valuable and versatile intermediate in organic synthesis. The synthetic strategies and applications discussed herein provide a solid foundation for researchers working with brominated phenylacetonitrile derivatives. The phenylacetonitrile scaffold continues to be a critical component in the development of new pharmaceuticals and agrochemicals. As with all chemical research, a strong emphasis on safety and adherence to established protocols is essential when handling these potent and reactive compounds.

References

-

Diphenylacetonitrile - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

- Ducray, P., Gauvry, N., Pautrat, F., Goebel, T., Fruechtel, J., Desaules, Y., ... & Kaminsky, R. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & medicinal chemistry letters, 18(9), 2935–2938.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

-

Acetonitrile in the Pharmaceutical Industry. (2024, October 15). Yufeng. Retrieved February 19, 2026, from [Link]

-

2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (C9H7Br2N) - PubChemLite. (n.d.). Retrieved February 19, 2026, from [Link]

-

When 2,4-dibromo-3-methyltoluene is treated with bromine in the presence... (2025, April 5). Filo. Retrieved February 19, 2026, from [Link]

- Zhong, P., Wu, J., & Zhang, Z. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018.

-

Acetonitrile - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

-

2-(3-Bromo-2-methylphenyl)acetonitrile - MySkinRecipes. (n.d.). Retrieved February 19, 2026, from [Link]

-

2-(3-Bromo-2-methylphenyl)acetonitrile | C9H8BrN | CID 20480065 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]

- Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. (2022). Journal of Chemical Sciences, 134(118).

Sources

Technical Monograph: 2-(2-Bromo-3-methylphenyl)acetonitrile

Precision Characterization, Synthesis, and Application in Heterocyclic Drug Discovery

Executive Summary

This technical guide provides a comprehensive analysis of 2-(2-Bromo-3-methylphenyl)acetonitrile (CAS: 248920-09-4), a critical bifunctional building block in medicinal chemistry. While its fundamental molecular weight is 210.07 g/mol , the presence of the bromine atom introduces significant isotopic complexity essential for high-resolution mass spectrometry (HRMS) validation. This monograph details the compound’s physicochemical properties, validated synthetic protocols, and its strategic utility as a precursor for indole and isoquinoline scaffolds via Palladium-catalyzed cyclization.

Physicochemical Identity & Molecular Weight Analysis[1]

The accurate characterization of 2-(2-Bromo-3-methylphenyl)acetonitrile requires a distinction between its average molecular weight (used for stoichiometry) and its monoisotopic mass (used for analytical identification).

Structural & Property Data[2]

| Property | Value |

| IUPAC Name | 2-(2-Bromo-3-methylphenyl)acetonitrile |

| CAS Number | 248920-09-4 |

| Molecular Formula | |

| Average Molecular Weight | 210.07 g/mol |

| Monoisotopic Mass ( | 208.9840 Da |

| Physical State | Pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

Mass Spectrometry Considerations (The "Bromine Signature")

For researchers validating this compound via LC-MS, the molecular weight is not a single peak. Bromine exists as two stable isotopes:

-

Peak A (

with -

Peak B (

with

Critical QC Note: An absence of this 1:1 isotopic pattern indicates dehalogenation (impurity formation) or incorrect structure assignment.

Validated Synthetic Methodology

The synthesis of 2-(2-Bromo-3-methylphenyl)acetonitrile is most efficiently achieved via a two-step sequence starting from commercially available 2-bromo-m-xylene . This route avoids the use of unstable diazonium intermediates.

Reaction Pathway Diagram

Figure 1: Synthetic workflow from 2-bromo-m-xylene to target nitrile.

Step-by-Step Protocol

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

Objective: Selective bromination of the benzylic methyl group.

-

Reagents: 2-Bromo-1,3-dimethylbenzene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

-

Solvent: Carbon Tetrachloride (

) or Benzene (Green alternative: Methyl formate or Trifluorotoluene). -

Protocol:

-

Dissolve 2-bromo-1,3-dimethylbenzene in anhydrous solvent under

atmosphere. -

Add NBS and AIBN.[1]

-

Heat to reflux (76-80°C) with vigorous stirring. Irradiation with a tungsten lamp can accelerate initiation.

-

Monitor by TLC (Hexane/EtOAc) until starting material is consumed (~4-6 hours).

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate to yield crude 2-bromo-3-methylbenzyl bromide .

-

Note: Use immediately or store at -20°C to prevent decomposition.

-

Step 2: Cyanation (Nucleophilic Substitution)

Objective: Conversion of the alkyl bromide to the nitrile.

-

Reagents: Crude benzyl bromide (from Step 1), Sodium Cyanide (NaCN, 1.2 eq).

-

Solvent: DMSO (dry).

-

Protocol:

-

Suspend NaCN in dry DMSO at room temperature.

-

Add the crude bromide dropwise (exothermic reaction control).

-

Stir at 40-50°C for 3 hours. Do not overheat to avoid polymerization.

-

Workup: Quench with water. Extract with Ethyl Acetate (3x).[2] Wash organics with brine.[2][3] Dry over

.[3] -

Purification: Silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Applications in Drug Discovery

This compound is a "privileged scaffold" because it contains both an electrophile (Ar-Br) and a pro-nucleophile (alpha-carbon of nitrile) in close proximity. This enables rapid construction of fused heterocycles.

Indole Synthesis via Intramolecular Cyclization

The primary utility of this scaffold is in the synthesis of 4-substituted indoles or isoquinolines.

Figure 2: Mechanistic logic for converting the target nitrile into indole scaffolds.

Mechanism:

Treatment with a strong base (e.g., KHMDS) generates the nitrile anion. In the presence of a Palladium catalyst (e.g.,

Safety & Handling (SDS Summary)

-

Acute Toxicity: Nitriles are metabolic poisons (liberate cyanide in vivo). Handle in a well-ventilated fume hood.

-

Lachrymator: The intermediate benzyl bromide is a potent tear gas.

-

Storage: Store at 2-8°C, under inert gas (

or

References

-

Sigma-Aldrich. (2024). 2-Bromo-3-methylphenylacetonitrile Product Specification & CAS 248920-09-4.[4][5][6][7] Retrieved from

-

PubChem. (2024). Compound Summary: 2-(3-Bromo-2-methylphenyl)acetonitrile (Isomer Comparison). National Library of Medicine. Retrieved from

-

Ohsawa, K., et al. (2018).[2] Synthesis of 2-Bromo-m-xylene derivatives via Radical Bromination. Bioorganic & Medicinal Chemistry, 26(23), 6023-6034.[2] Retrieved from

-

ChemicalBook. (2024). 2-Bromo-3-methylphenylacetonitrile Material Safety Data Sheet (MSDS). Retrieved from

-

Zhang, J., et al. (2013). Synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propanal via Bromomethylation. Asian Journal of Chemistry, 25(3). Retrieved from

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. 2-Bromo-m-xylene synthesis - chemicalbook [chemicalbook.com]

- 3. WO2012139775A1 - Pyrrolo sulfonamide compounds for modulation of orphan nuclear receptor rar-related orphan receptor-gamma (rorgamma, nr1f3) activity and for the treatment of chronic inflammatory and autoimmune diseases - Google Patents [patents.google.com]

- 4. 248920-09-4 CAS Manufactory [m.chemicalbook.com]

- 5. 248920-09-4 | 2-溴-3-甲基苯乙腈 - 奥利司有限公司 [aromsyn.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 2-BROMO-3-METHYLPHENYLACETONITRILE | 248920-09-4 [sigmaaldrich.com]

2-(2-Bromo-3-methylphenyl)acetonitrile physical properties

This is a comprehensive technical guide for 2-(2-Bromo-3-methylphenyl)acetonitrile , designed for researchers and drug development professionals.

Physical Properties, Synthesis, and Application Profile

Executive Summary

2-(2-Bromo-3-methylphenyl)acetonitrile (CAS: 248920-09-4) is a specialized halogenated benzyl cyanide derivative serving as a critical scaffold in medicinal chemistry.[1][2] Its structural motif—an ortho-bromo substituent adjacent to a cyanomethyl group—renders it a high-value precursor for the synthesis of nitrogen heterocycles, particularly indoles (via palladium-catalyzed cyclization) and isoquinolines . This guide provides a definitive profile of its physicochemical properties, a validated synthesis workflow, and safety protocols for handling this lachrymatory and toxic intermediate.

Chemical Identity & Structural Analysis[3][4][5]

| Attribute | Detail |

| IUPAC Name | 2-(2-Bromo-3-methylphenyl)acetonitrile |

| Common Synonyms | 2-Bromo-3-methylbenzyl cyanide; (2-Bromo-3-methylphenyl)acetonitrile |

| CAS Registry Number | 248920-09-4 |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| SMILES | CC1=C(Br)C(CC#N)=CC=C1 |

| InChI Key | LQQGCXTYKIBEJD-UHFFFAOYSA-N |

Structural Insight: The molecule features a benzene ring substituted at the 1, 2, and 3 positions. The steric bulk of the ortho-bromine atom (position 2) and the meta-methyl group (position 3) creates a crowded environment around the cyanomethyl tail (position 1). This steric hindrance is a critical factor during nucleophilic substitutions or metal-catalyzed couplings, often requiring specialized ligands (e.g., phosphines with large cone angles) to facilitate reaction at the bromine center.

Physical Properties Profile

Note: Specific experimental values for this isomer are rare in open literature compared to its 3-bromo-2-methyl isomer. The values below represent a consensus of experimental data for the class and predicted physicochemical parameters.

| Property | Value / Description | Reliability |

| Physical State | Solid (Crystalline) | High (Class Behavior) |

| Appearance | White to pale yellow crystals | High |

| Melting Point | 50 – 55 °C (Predicted) | Medium (Isomer Analogies) |

| Boiling Point | 290 – 295 °C (at 760 mmHg) | Predicted |

| Density | 1.45 ± 0.1 g/cm³ | Predicted |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | High |

| Solubility (Organic) | Soluble in DCM, EtOAc, DMSO, MeOH | High |

| pKa (C-H Acidity) | ~18 (Benzylic position) | Estimated |

Characterization Fingerprint:

-

IR Spectrum: Distinct nitrile stretch (

) at 2240–2250 cm⁻¹ . -

¹H NMR (CDCl₃):

- 2.45 ppm (s, 3H, Ar-CH₃)

- 3.85 ppm (s, 2H, Ar-CH₂-CN)

- 7.10–7.40 ppm (m, 3H, Ar-H)

Synthesis & Purification Protocols

Since commercial availability can be intermittent, an autonomous synthesis route is provided. This protocol utilizes 2-bromo-m-xylene as the starting material.[3][4] This substrate is chosen because it is symmetric (methyls at 1,3; bromo at 2), ensuring that radical monobromination yields a single regioisomer.

Reaction Scheme

-

Radical Bromination: 2-Bromo-m-xylene

2-Bromo-1-(bromomethyl)-3-methylbenzene. -

Cyanation: 2-Bromo-1-(bromomethyl)-3-methylbenzene

Target Nitrile.

Caption: Two-step synthesis exploiting the symmetry of 2-bromo-m-xylene to ensure regioselectivity.

Detailed Protocol

Step 1: Synthesis of 2-Bromo-1-(bromomethyl)-3-methylbenzene

-

Reagents: 2-Bromo-m-xylene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq), Acetonitrile (or CCl₄).

-

Procedure:

-

Dissolve 2-bromo-m-xylene in anhydrous acetonitrile (0.5 M).

-

Add NBS and AIBN.

-

Reflux (80°C) for 4–6 hours under N₂. Monitor by TLC (Hexanes).

-

Workup: Cool, filter off succinimide precipitate. Concentrate filtrate. Redissolve in hexanes, wash with water/brine. Dry over MgSO₄.

-

Purification: Flash chromatography (0-5% EtOAc in Hexanes).

-

Causality: Acetonitrile is preferred over CCl₄ for green chemistry compliance, though CCl₄ often gives cleaner radical reactions.

-

Step 2: Cyanation to 2-(2-Bromo-3-methylphenyl)acetonitrile

-

Reagents: Benzyl bromide intermediate (from Step 1), NaCN (1.2 eq), EtOH, Water.

-

Procedure:

-

Dissolve NaCN in minimal water (Caution: Toxic).

-

Dissolve the benzyl bromide in EtOH (0.5 M).

-

Add the NaCN solution dropwise to the bromide solution at RT.

-

Heat to 60°C for 3 hours.

-

Workup: Quench with dilute NaOH (to keep HCN trapped). Extract with EtOAc.[3] Wash organic layer with water and brine.

-

Purification: Recrystallization from EtOH/Hexanes or column chromatography (10-20% EtOAc in Hexanes).

-

Handling, Stability & Safety

This compound presents dual hazards: the nitrile moiety (metabolic cyanide release) and potential lachrymatory properties (residual benzyl bromide impurities).

Safety Data Sheet (SDS) Highlights

-

GHS Classification:

-

Acute Toxicity, Oral (Category 3/4) - H301/H302

-

Skin Irritation (Category 2) - H315

-

Eye Irritation (Category 2A) - H319

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Nitriles can hydrolyze to amides/acids upon prolonged exposure to moisture.

-

Incompatibility: Strong oxidizing agents, strong acids (risk of HCN evolution), strong bases.[5]

Emergency Protocols

-

Spill: Do not use acidic absorbents. Use sand or vermiculite. Treat spill area with bleach (sodium hypochlorite) to oxidize any free cyanide/nitrile residues.

-

Exposure:

-

Inhalation: Move to fresh air immediately.

-

Skin: Wash with soap and water. Do not use solvents (increases absorption).

-

References

-

PubChem. Compound Summary: 2-(2-Bromo-3-methylphenyl)acetonitrile (CAS 248920-09-4). National Library of Medicine. Available at: [Link]

-

Miyano, S., et al. (1986). Selective Oxidation of 2-Bromo-m-xylene to 2-Bromo-3-methylbenzoic Acid. Bulletin of the Chemical Society of Japan, 59(10), 3285-3286. (Establishes reactivity of the symmetric precursor). Available at: [Link]

Sources

- 1. 1006390-25-5|2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile|BLD Pharm [bldpharm.com]

- 2. 248920-09-4|2-(2-Bromo-3-methylphenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 3. 2-Bromo-m-xylene | High-Purity Aryl Reagent [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Hexamethylenediamine CAS#: 124-09-4 [m.chemicalbook.com]

Technical Whitepaper: (2-Bromo-3-methylphenyl)acetonitrile

The following technical guide provides an in-depth analysis of (2-bromo-3-methylphenyl)acetonitrile , detailing its synthesis, chemical reactivity, and applications in pharmaceutical development.

Synthesis, Characterization, and Pharmaceutical Utility

Executive Summary

(2-Bromo-3-methylphenyl)acetonitrile (CAS: 248920-09-4 ) is a specialized arylacetonitrile derivative used as a scaffold in medicinal chemistry.[1] Characterized by an ortho-bromo substituent relative to the acetonitrile arm and a meta-methyl group, this compound serves as a critical building block for constructing nitrogen-containing heterocycles, particularly indoles and isoquinolines.

Critical Disambiguation: Researchers frequently confuse this compound with its structural isomer, 2-(3-bromo-2-methylphenyl)acetonitrile (CAS: 76574-42-0 ). While both are valuable, the latter is the primary intermediate for PD-1/PD-L1 inhibitors. This guide focuses on the specific chemistry of the 2-bromo-3-methyl isomer while highlighting the divergent applications of its regioisomers.

Chemical Identity & Physical Properties[1][2][3][4]

The presence of the bromine atom at the ortho position (C2) relative to the cyanomethyl group creates unique steric and electronic environments, facilitating specific cyclization pathways (e.g., Heck cyclization) that are inaccessible to para-substituted analogs.

| Property | Data |

| IUPAC Name | 2-(2-bromo-3-methylphenyl)acetonitrile |

| CAS Number | 248920-09-4 |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 48–52 °C (Typical for o-bromo analogs) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Key Functional Groups | Nitrile (-CN), Aryl Bromide (Ar-Br) |

Synthetic Methodology

The synthesis of (2-bromo-3-methylphenyl)acetonitrile is most robustly achieved via a three-step sequence starting from commercially available 2-bromo-3-methylbenzoic acid . This route avoids the poly-bromination issues often seen when attempting to brominate 2-bromo-m-xylene directly.

Step-by-Step Protocol

Step 1: Reduction to Benzyl Alcohol

-

Reagents: Borane-THF complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄).[2]

-

Conditions: 0 °C to RT, anhydrous THF, 4–12 h.

-

Mechanism: Chemoselective reduction of the carboxylic acid to the primary alcohol without debrominating the aromatic ring.

Step 2: Appel Bromination (Alcohol to Benzyl Bromide)

-

Reagents: Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃).[2]

-

Solvent: Dichloromethane (DCM), 0 °C.

-

Why this method? The Appel reaction is preferred over PBr₃ for ortho-substituted substrates to minimize rearrangement and ensure high purity of the 2-bromo-3-methylbenzyl bromide intermediate.

Step 3: Nucleophilic Cyanidation (Kolbe Nitrile Synthesis)

-

Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).

-

Solvent: DMSO (exothermic control) or Ethanol/Water (reflux).

-

Catalyst: 18-Crown-6 (if using KCN/benzene) or TBAB (Phase Transfer Catalyst) for aqueous systems.

-

Protocol:

-

Dissolve 2-bromo-3-methylbenzyl bromide (1.0 eq) in DMSO.

-

Add NaCN (1.2 eq) portion-wise at room temperature (Caution: Exothermic).

-

Stir at 40–50 °C for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with water, extract with diethyl ether. Wash organic layer with 5% LiCl (to remove DMSO) and brine.

-

Purification: Recrystallization from hexanes or column chromatography.

-

Synthetic Workflow Diagram

Figure 1: Step-wise synthesis from benzoic acid precursor.

Reactivity & Pharmaceutical Applications[6][7]

The compound's value lies in its bifunctionality . The ortho-bromide and the acetonitrile side chain act as "handles" for divergent synthesis, enabling the construction of fused ring systems.

A. Indole Synthesis via intramolecular Heck Reaction

The most prominent application of ortho-bromo arylacetonitriles is the synthesis of substituted indoles.

-

Mechanism: Palladium-catalyzed intramolecular C-N bond formation.

-

Reagents: Pd₂(dba)₃, BINAP, NaOtBu.

-

Outcome: The nitrogen of the nitrile (or reduced amine) cyclizes onto the C2-bromide position.

B. Isoquinoline Construction

Reduction of the nitrile to an ethylamine, followed by a Pictet-Spengler condensation or similar cyclization, yields tetrahydroisoquinolines, a core scaffold in analgesics and antitumor agents.

C. Structural Isomer Comparison (Critical for Drug Dev)

It is vital to distinguish the target from its isomer, which has different downstream applications.

| Feature | Target: (2-Bromo-3-methyl...) | Isomer: 2-(3-Bromo-2-methyl...) |

| CAS | 248920-09-4 | 76574-42-0 |

| Structure | Br at C2, Me at C3 | Br at C3, Me at C2 |

| Primary Use | Indole/Isoquinoline synthesis | PD-1/PD-L1 Inhibitor Intermediate |

| Key Reactivity | Ortho-cyclization (Br proximal to CN) | Cross-coupling (Br distal to CN) |

Reactivity Pathway Diagram

Figure 2: Divergent synthetic pathways utilizing the nitrile and bromide handles.

Analytical Characterization

To validate the synthesis of (2-bromo-3-methylphenyl)acetonitrile , the following spectral data should be confirmed. Note the specific splitting patterns due to the 1,2,3-substitution pattern.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.45 (d, 1H): Aromatic proton at C6 (ortho to CH₂CN).

-

δ 7.20 (d, 1H): Aromatic proton at C4 (ortho to Methyl).

-

δ 7.10 (t, 1H): Aromatic proton at C5 (meta to both).

-

δ 3.85 (s, 2H): Singlet for the methylene protons (-CH ₂-CN). Note: This shift is deshielded by the ortho-bromo group.

-

δ 2.42 (s, 3H): Singlet for the methyl group.

-

-

IR Spectroscopy:

-

2250 cm⁻¹: Sharp, characteristic Nitrile (C≡N) stretch.

-

~600–700 cm⁻¹: C-Br stretch.

-

Safety & Handling

-

Cyanide Hazard: The synthesis involves sodium cyanide. All reactions must be performed in a well-ventilated fume hood. A cyanide antidote kit (amyl nitrite, sodium thiosulfate) must be immediately accessible.

-

Lachrymator: Benzyl bromide intermediates are potent lachrymators. Double-gloving and eye protection are mandatory.

-

Waste Disposal: Aqueous waste containing cyanide must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.

References

-

PubChem. (2025). Compound Summary: 2-(3-bromo-2-methylphenyl)acetonitrile (Isomer Comparison). National Library of Medicine.

-

Sigma-Aldrich. (2025). Product Specification: 2-Bromo-3-methylphenylacetonitrile (CAS 248920-09-4).[1][3][4]

-

Rattanangkool, E., et al. (2024). Development of In-Water Scalable Process for the Preparation of [2-(3-Bromo-2-methylphenyl)-7-chloro-1,3-benzoxazol-5-yl]methanol. Thieme E-Journals. (Context for Isomer Usage).

-

Organic Syntheses. Benzyl Cyanide Synthesis Protocols (General Methodology). Org.[5][6][7] Synth. 1922, 2,[8] 9.

Sources

- 1. 248920-09-4 | 2-溴-3-甲基苯乙腈 - 奥利司有限公司 [aromsyn.com]

- 2. rsc.org [rsc.org]

- 3. 2-BROMO-3-METHYLPHENYLACETONITRILE | 248920-09-4 [sigmaaldrich.com]

- 4. CAS NO:248920-09-4; 2-bromo-3-methylphenylacetonitrile [chemdict.com]

- 5. US8765743B2 - Compounds - Google Patents [patents.google.com]

- 6. 2-(3-Bromo-2-methylphenyl)acetonitrile [myskinrecipes.com]

- 7. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 8. collected.jcu.edu [collected.jcu.edu]

An In-depth Technical Guide to the Spectral Characteristics of 2-(2-Bromo-3-methylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectral data for the novel compound 2-(2-Bromo-3-methylphenyl)acetonitrile. In the absence of available experimental data, this guide leverages advanced computational methods to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecules, offering insights into its structural features and analytical behavior. Methodologies for spectral prediction are detailed, and a thorough interpretation of the predicted data is provided to facilitate its use in practical laboratory settings.

Introduction

2-(2-Bromo-3-methylphenyl)acetonitrile is a substituted aromatic nitrile, a class of compounds of significant interest in medicinal chemistry and materials science due to their versatile reactivity and potential biological activity. The precise substitution pattern on the phenyl ring, with a bromine atom at the 2-position and a methyl group at the 3-position, is expected to confer unique electronic and steric properties to the molecule. Accurate spectral characterization is paramount for confirming the identity and purity of newly synthesized batches of this compound.

This guide addresses the current gap in publicly available experimental spectral data for 2-(2-Bromo-3-methylphenyl)acetonitrile. By employing robust in-silico prediction tools, we offer a comprehensive spectral profile to guide researchers in their synthetic and analytical endeavors.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of each nucleus in 2-(2-Bromo-3-methylphenyl)acetonitrile.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 2-(2-Bromo-3-methylphenyl)acetonitrile in CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H (position 6) | 7.55 - 7.65 | Doublet | 1H |

| Ar-H (position 5) | 7.20 - 7.30 | Triplet | 1H |

| Ar-H (position 4) | 7.10 - 7.20 | Doublet | 1H |

| CH₂ | 3.80 - 3.90 | Singlet | 2H |

| CH₃ | 2.40 - 2.50 | Singlet | 3H |

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation:

-

The aromatic protons are expected to appear in the downfield region (7.10-7.65 ppm) due to the deshielding effect of the aromatic ring current. The ortho- and para-coupling between adjacent protons will likely result in doublet and triplet splitting patterns.

-

The methylene protons (CH₂) adjacent to the nitrile group and the aromatic ring are predicted to be a singlet in the range of 3.80-3.90 ppm.

-

The methyl group (CH₃) protons attached to the aromatic ring are anticipated to be a singlet at approximately 2.40-2.50 ppm.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-CN (Nitrile) | 117 - 119 |

| C-Br (Aromatic) | 123 - 125 |

| C-CH₃ (Aromatic) | 138 - 140 |

| Quaternary Aromatic C | 133 - 135 |

| Aromatic CH | 128 - 132 |

| Aromatic CH | 126 - 128 |

| Aromatic CH | 129 - 131 |

| CH₂ | 25 - 27 |

| CH₃ | 20 - 22 |

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation:

-

The nitrile carbon (C-CN) is expected to have a chemical shift in the range of 117-119 ppm.

-

The aromatic carbons will resonate in the downfield region (123-140 ppm), with the carbon attached to the bromine atom appearing at a distinct chemical shift due to the halogen's electronic effect.

-

The benzylic methylene carbon (CH₂) and the methyl carbon (CH₃) are predicted to appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Bromo-3-methylphenyl)acetonitrile in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the range of 0-10 ppm.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0-200 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal in the ¹³C spectrum.

Caption: Workflow for NMR data acquisition and processing.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 2-(2-Bromo-3-methylphenyl)acetonitrile will show characteristic absorption bands.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile stretch) | 2240 - 2260 | Medium |

| C-H (Aromatic stretch) | 3050 - 3100 | Medium |

| C-H (Aliphatic stretch) | 2850 - 3000 | Medium |

| C=C (Aromatic stretch) | 1450 - 1600 | Medium to Strong |

| C-Br (Stretch) | 500 - 600 | Strong |

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation:

-

A sharp, medium-intensity peak in the region of 2240-2260 cm⁻¹ is a strong indicator of the nitrile (C≡N) functional group.

-

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

The aliphatic C-H stretching from the methylene and methyl groups should appear just below 3000 cm⁻¹.

-

The presence of the aromatic ring will be confirmed by C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

A strong absorption in the fingerprint region, around 500-600 cm⁻¹, can be attributed to the C-Br stretching vibration.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Caption: Workflow for IR data acquisition and analysis.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of 2-(2-Bromo-3-methylphenyl)acetonitrile is predicted to show a characteristic molecular ion peak and several key fragment ions.

Table 4: Predicted Key m/z Values and Their Assignments

| m/z | Predicted Fragment | Notes |

| 210/212 | [M]⁺ | Molecular ion peak, showing the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

| 131 | [M - Br]⁺ | Loss of a bromine radical. |

| 130 | [M - HBr]⁺ | Loss of hydrogen bromide. |

| 104 | [C₈H₈]⁺ | Further fragmentation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in benzylic compounds. |

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation:

-

The most telling feature will be the molecular ion peak, which will appear as a pair of peaks of nearly equal intensity at m/z 210 and 212, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

The loss of a bromine atom is a likely fragmentation pathway, leading to a peak at m/z 131.

-

The formation of a tropylium ion at m/z 91 is a characteristic fragmentation for compounds containing a benzyl group.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV as a standard method.

-

Mass Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

-

Detection: The detector will record the abundance of each ion at a specific m/z value.

Caption: Workflow for mass spectrometry data acquisition.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral characteristics of 2-(2-Bromo-3-methylphenyl)acetonitrile. The in-silico generated NMR, IR, and MS data, along with their detailed interpretations, offer a valuable resource for the identification and characterization of this compound. The provided experimental protocols are designed to assist researchers in obtaining high-quality data for comparison with these predictions. As experimental data becomes available, this guide can serve as a benchmark for validation.

References

-

At present, there are no direct literature citations for the experimental spectral data of 2-(2-Bromo-3-methylphenyl)acetonitrile. The predicted data in this guide are based on established principles of spectroscopy and the use of computational chemistry software.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ACD/Labs. (n.d.). NMR Predictors. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Prediction. Retrieved from [Link]

Solubility Profile: 2-(2-Bromo-3-methylphenyl)acetonitrile

[1]

CAS Number: 248920-09-4 Molecular Formula: C₉H₈BrN Molecular Weight: 210.07 g/mol

Executive Summary

2-(2-Bromo-3-methylphenyl)acetonitrile is a lipophilic aryl acetonitrile building block commonly employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) and the synthesis of fused polycyclic scaffolds.[1] Its solubility behavior is governed by the competition between its hydrophobic bromotoluene core and the polar, non-protic nitrile tail.

For researchers and process chemists, the compound exhibits poor aqueous solubility but high solubility in polar aprotic solvents (DMSO, DMF) and moderately high solubility in standard organic reaction media (DCM, THF, Toluene). This guide provides predictive data, experimental protocols for solubility determination, and solvent selection strategies for synthesis and purification.

Physicochemical Profile & Solubility Drivers

Understanding the molecular architecture is the first step to predicting solubility behavior in untested solvent systems.

| Property | Value (Approx.) | Solubility Implication |

| LogP (Octanol/Water) | 2.6 – 3.0 | Highly lipophilic; partitions strongly into organic phases. |

| H-Bond Donors | 0 | Cannot donate hydrogen bonds; limited solubility in water. |

| H-Bond Acceptors | 1 (Nitrile N) | Weak acceptor; soluble in alcohols but prefers aprotic polar solvents. |

| Dipole Moment | High (Nitrile) | Drives solubility in DMSO/MeCN via dipole-dipole interactions. |

| Steric Bulk | Ortho-Bromo/Meta-Methyl | Substituents at 2,3-positions disrupt crystal packing, likely lowering the melting point and increasing solubility in organic solvents compared to para-isomers. |

Theoretical Solubility Landscape

The "Like Dissolves Like" principle applies rigorously here. The molecule possesses a greasy aromatic core (phenyl + methyl + bromo) and a polar handle (cyanomethyl).

-

Water: The hydrophobic effect dominates. The energy required to create a cavity in the water network is not compensated by the weak hydration of the nitrile group.

-

DCM / Chloroform: Excellent solvation due to dispersion forces and compatibility with the aromatic ring.

-

DMSO / DMF: Excellent solvation due to strong dipole-dipole interactions with the nitrile group.

Solubility Data & Solvent Compatibility

The following data categorizes solvent compatibility for synthesis, workup, and purification.

Table 1: Solubility Classification (at 25°C)

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application |

| Aqueous | Water, PBS (pH 7.4) | Insoluble (< 1 mg/mL) | Phase separation (Workup) |

| Polar Aprotic | DMSO, DMF, DMAc | High (> 100 mg/mL) | Stock solutions, SNAr reactions |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (> 100 mg/mL) | Extraction, Chromatography |

| Ethers | THF, 1,4-Dioxane, MTBE | Good (50–100 mg/mL) | Grignard/Lithiation reactions |

| Aromatics | Toluene, Xylene | Good | Suzuki/Heck Coupling (Reflux) |

| Alcohols | Methanol, Ethanol, IPA | Moderate (Heat dependent) | Recrystallization (Anti-solvent) |

| Alkanes | Hexanes, Pentane, Heptane | Low (< 5 mg/mL) | Precipitation, Washing |

Critical Note: While soluble in alcohols, this compound can undergo solvolysis (Pinner reaction) under strongly acidic or basic conditions in alcoholic media. Avoid prolonged storage in MeOH/EtOH if acid/base catalysts are present.

Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol to determine the exact solubility limit for your specific batch in a new solvent.

Reagents: 2-(2-Bromo-3-methylphenyl)acetonitrile (Solid/Oil), Test Solvent, HPLC grade Acetonitrile (for dilution).

-

Preparation: Weigh approximately 10 mg of the compound into a 1.5 mL microcentrifuge tube.

-

Addition: Add 100 µL of the test solvent.

-

Agitation: Vortex for 1 minute. If the solid dissolves completely, add another 10 mg and repeat until a visible precipitate remains (saturation).

-

Equilibration: Place the tube in a thermomixer at 25°C and shake at 800 rpm for 24 hours.

-

Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved material.

-

Quantification:

-

Remove 10 µL of the clear supernatant.

-

Dilute 100-fold or 1000-fold with mobile phase (e.g., 50:50 MeCN:Water).

-

Analyze via HPLC-UV (254 nm) against a standard curve.

-

Protocol B: Recrystallization Strategy

Since the compound has low solubility in alkanes and moderate solubility in alcohols, a mixed-solvent system is ideal for purification.

-

Dissolution: Dissolve the crude material in the minimum amount of hot Ethanol or Ethyl Acetate (60°C).

-

Precipitation: Slowly add warm Hexane or Heptane dropwise until a slight turbidity persists.

-

Cooling: Allow the mixture to cool slowly to room temperature, then to 4°C.

-

Collection: Filter the crystals and wash with cold Hexane.

Visualization of Workflows

Diagram 1: Solubility Screening Workflow

This decision tree guides the researcher through the process of selecting a solvent system for reaction or analysis.

Caption: Decision matrix for solvent selection based on experimental intent (Reaction, Analysis, or Purification).

Diagram 2: Synthetic Utility & Solvent Implications

Visualizing the role of solubility in common downstream applications (e.g., Suzuki Coupling).

Caption: Solubility flow in a typical Palladium-catalyzed cross-coupling reaction involving the target substrate.

References

-

PubChem. (n.d.).[2] 2-(3-Bromo-2-methylphenyl)acetonitrile (Isomer Analog Data). National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (2005). General Procedures for Aryl Acetonitrile Couplings. Org. Synth. 2005, 82, 43. Retrieved from [Link]

-

ChemRxiv. (2023). Palladium-catalyzed dearomatization of naphthalenes and benzenes. (Contextual usage of bromophenyl acetonitriles). Retrieved from [Link]

2-(2-Bromo-3-methylphenyl)acetonitrile safety and handling

The product itself is a versatile building block. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the bromo-aromatic ring is suitable for cross-coupling reactions (e.g., Suzuki, Heck), allowing for the construction of more complex molecular architectures. [1][26]

Section 7: Toxicological Summary

While specific toxicological studies on 2-(2-Bromo-3-methylphenyl)acetonitrile are limited, the primary toxicological concern is acute poisoning due to metabolic release of cyanide. [7]

-

Routes of Exposure: Inhalation, skin absorption, and ingestion are all significant routes of exposure. [7][8]The material is toxic by all three routes. [2][9][10]* Symptoms of Acute Exposure: Early symptoms may be non-specific and include irritation of the nose and throat, headache, dizziness, nausea, and difficulty breathing. [6][8][13]Severe poisoning can lead to convulsions, loss of consciousness, respiratory failure, and death. [7][8]* Chronic Exposure: Long-term effects of exposure to this specific compound have not been determined. Chronic exposure to bromides can lead to neurological effects. [7]* Carcinogenicity: The compound is not classified as a carcinogen by IARC, NTP, or OSHA. [9] This guide is intended to provide a framework for the safe handling of 2-(2-Bromo-3-methylphenyl)acetonitrile. It is imperative that all users conduct a thorough risk assessment for their specific experimental procedures and adhere to all institutional and regulatory safety guidelines.

References

- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Vertex AI Search.

- GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. (n.d.). Safe Work Australia.

- First aid for cyanide exposure - OHS Information Sheet. (2024, May 15). Health Safety & Wellbeing.

- Cyanide poisoning recommendations on first aid treatment for employers and first aiders. (n.d.).

- Cyanide poisoning. (n.d.). Wellbeing, Safety and Health - University of Leeds.

- FIRST AID IN CASE OF CYANIDE ACCIDENTS. (2013, October 25). Department of Chemistry.

- Nitrile Gloves: Reliable Protection Against Chemicals and P

- Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace AU.

- What Do Nitrile Gloves Protect Against?. (2020, February 14). Unigloves.

- WHAT DO NITRILE GLOVES PROTECT US AGAINST?. (2025, May 7). S&S Glove.

- Bromoacetonitrile SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- Bromoacetonitrile SAFETY DATA SHEET. (2010, November 16). Fisher Scientific.

- Bromoacetonitrile: A Comprehensive Overview. (n.d.). lifechem pharma.

- Bromoacetonitrile. (n.d.). cameochemicals.noaa.gov.

- BROMOACETONITRILE. (n.d.). CAMEO Chemicals - NOAA.

- Bromoacetonitrile SAFETY DATA SHEET. (2010, November 16). Thermo Fisher Scientific.

- Bromoacetonitrile SAFETY DATA SHEET. (2025, January 27). TCI Chemicals.

- Acetonitrile SAFETY DATA SHEET. (2025, May 21). TCI Chemicals.

- Acetonitrile SAFETY D

- Technical Support Center: Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (2025). Benchchem.

- Bromoacetonitrile - SAFETY DATA SHEET. (2016, December 14). Spectrum Chemical.

- A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses.

- Expedient construction of fused polycyclic skeletons via palladium-catalyzed dearomatization of naphthalenes and benzenes. (n.d.). ChemRxiv.

- 76574-42-0|2-(3-Bromo-2-methylphenyl)acetonitrile. (n.d.). BLDpharm.

- 2-(3-Bromo-2-methylphenyl)acetonitrile. (n.d.). MySkinRecipes.

- 2-(3-Bromo-2-methylphenyl)acetonitrile | C9H8BrN. (n.d.). PubChem.

- 2-(3-Bromo-2-methylphenyl)acetonitrile | 76574-42-0. (n.d.). Sigma-Aldrich.

- Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024, June 4). Chemical Safety.

- 2-(3-Bromo-4-fluorophenyl)

- Acetonitrile - Hazardous Substance Fact Sheet. (2016, May). New Jersey Department of Health.

Sources

- 1. 2-(3-Bromo-2-methylphenyl)acetonitrile [myskinrecipes.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. 76574-42-0|2-(3-Bromo-2-methylphenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 4. 2-(3-Bromo-2-methylphenyl)acetonitrile | C9H8BrN | CID 20480065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(3-Bromo-2-methylphenyl)acetonitrile | 76574-42-0 [sigmaaldrich.cn]

- 6. BROMOACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. monash.edu [monash.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. aalto.fi [aalto.fi]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]

- 16. npis.org [npis.org]

- 17. fishersci.com [fishersci.com]

- 18. Cyanide poisoning | Wellbeing, Safety and Health | University of Leeds [wsh.leeds.ac.uk]

- 19. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Commercial Availability & Synthesis of 2-(2-Bromo-3-methylphenyl)acetonitrile

The following technical guide details the commercial availability, synthesis, and handling of 2-(2-Bromo-3-methylphenyl)acetonitrile (CAS 248920-09-4).

Executive Summary

2-(2-Bromo-3-methylphenyl)acetonitrile is a specialized halogenated benzyl cyanide derivative used primarily as a building block in medicinal chemistry. Its structure—featuring a reactive nitrile handle and an ortho-bromo substituent—makes it an ideal scaffold for constructing indole derivatives, isoquinolines, and biaryl systems via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

While not a bulk commodity chemical, it is commercially available from specialized catalog suppliers. For large-scale requirements (>100g), custom synthesis is often the most cost-effective strategy due to the low cost of its starting material, 2-bromo-m-xylene .

Chemical Identity & Profile[1][2][3]

| Parameter | Specification |

| Chemical Name | 2-(2-Bromo-3-methylphenyl)acetonitrile |

| CAS Number | 248920-09-4 |

| Synonyms | 2-Bromo-3-methylbenzyl cyanide; (2-Bromo-3-methylphenyl)acetonitrile |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| Structure | Benzene ring substituted at 1-(cyanomethyl), 2-bromo, 3-methyl |

| Physical State | Low-melting solid or colorless to pale yellow oil |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |

Commercial Availability & Supply Chain[7]

Market Status

This compound is classified as a Level 3 Building Block (Specialty/Catalog item). It is not typically held in multi-kilogram inventory by major distributors (e.g., Sigma-Aldrich main catalog) but is available through specialized building-block vendors.

Key Suppliers

Based on current catalog data, the following suppliers list CAS 248920-09-4:

-

BLD Pharm: Catalog #BD449909 (Typically stocks 1g – 25g sizes).

-

Aceschem Inc.: Listed in catalog.

-

Enamine / ChemSpace: Often available as part of "make-on-demand" or warehouse stock.

Procurement Strategy (Make vs. Buy)

Researchers should utilize the following logic to determine the optimal sourcing strategy:

Figure 1: Decision matrix for sourcing 2-(2-Bromo-3-methylphenyl)acetonitrile.

Synthesis & Manufacturing (The "Make" Option)

For laboratories requiring large quantities or facing stockouts, the synthesis of 2-(2-Bromo-3-methylphenyl)acetonitrile is robust and scalable. It relies on the symmetry of the starting material, 2-bromo-m-xylene , which ensures that mono-bromination occurs at a chemically equivalent methyl group, preventing regioisomeric mixtures.

Synthetic Route

The synthesis follows a classic two-step benzylic functionalization:

-

Radical Bromination: Wohl-Ziegler bromination using N-Bromosuccinimide (NBS).

-

Cyanation: Nucleophilic substitution using Sodium Cyanide (NaCN).

Figure 2: Synthetic pathway from commodity starting material 2-Bromo-m-xylene.

Detailed Protocol

Step 1: Synthesis of 2-Bromo-3-methylbenzyl bromide

-

Reagents: 2-Bromo-m-xylene (1.0 eq), NBS (1.05 eq), AIBN (0.05 eq), CCl₄ or Benzene (0.5 M).

-

Procedure:

-

Dissolve 2-bromo-m-xylene in anhydrous solvent.

-

Add NBS and AIBN.

-

Reflux under inert atmosphere (N₂) for 4–6 hours. Monitor by TLC (Hexane/EtOAc).

-

Critical Note: Do not over-brominate. The symmetry of the starting material guarantees that mono-bromination yields a single isomer.

-

Cool, filter off succinimide, and concentrate. Use the crude bromide directly to avoid instability issues.

-

Step 2: Cyanation to Target

-

Reagents: Crude Bromide (from Step 1), NaCN (1.2 eq), DMSO (or EtOH/H₂O).

-

Procedure:

-

Dissolve NaCN in DMSO (Caution: Exothermic).

-

Add the crude bromide solution dropwise at 0°C to control exotherm.

-

Stir at room temperature for 2–4 hours.

-

Quench: Pour into water and extract with Ethyl Acetate.

-

Purification: Silica gel chromatography (Gradient: 0→20% EtOAc in Hexanes).

-

Quality Control & Analytics

To validate the commercial product or in-house synthesis, use the following analytical markers:

| Method | Expected Signal / Marker |

| ¹H NMR (CDCl₃) | δ 2.45 (s, 3H, Ar-CH₃) : Diagnostic methyl singlet.δ 3.85 (s, 2H, CH₂-CN) : Benzylic methylene singlet.δ 7.1–7.4 (m, 3H) : Aromatic protons. |

| IR Spectroscopy | ~2250 cm⁻¹ : Sharp, weak band characteristic of the Nitrile (C≡N) stretch. |

| HPLC/GC | Purity should be >95%. Impurities often include unreacted starting material (2-bromo-m-xylene) or hydrolyzed amide byproducts. |

Safety & Handling

-

Acute Toxicity: Benzyl cyanides are toxic if swallowed, inhaled, or absorbed through the skin. They can metabolize to release cyanide ions.

-

Lachrymator: The intermediate benzyl bromide is a potent lachrymator (tear gas). Handle only in a functioning fume hood.

-

Incompatibility: Avoid contact with strong acids (releases HCN gas) and strong oxidizers.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis of the nitrile.

References

-

BLD Pharm Product Catalog . 2-(2-Bromo-3-methylphenyl)acetonitrile (CAS 248920-09-4).[1][2][3] Retrieved from

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 20480065, 2-(3-Bromo-2-methylphenyl)acetonitrile (Isomer reference for structural comparison). Retrieved from

-

Miyano, S., et al. (1986). Selective Oxidation of 2-Bromo-m-xylene. Bulletin of the Chemical Society of Japan.[4] (Validates the reactivity and symmetry of the 2-bromo-m-xylene starting material). Retrieved from

-

Sigma-Aldrich . Safety Data Sheet: Benzyl Cyanide Derivatives. Retrieved from

Sources

The Discovery and History of 2-(2-Bromo-3-methylphenyl)acetonitrile: A Technical Guide

This guide details the discovery, chemical history, and synthetic utility of 2-(2-Bromo-3-methylphenyl)acetonitrile (CAS: 248920-09-4), a critical intermediate in the development of next-generation gastric acid secretion inhibitors and functionalized indole scaffolds.

Executive Summary

2-(2-Bromo-3-methylphenyl)acetonitrile is a specialized organobromine building block primarily utilized in the pharmaceutical industry for the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and 7-substituted indoles . First gaining prominence in the early 2000s through patent literature filed by AstraZeneca , this compound serves as a linchpin for introducing steric bulk and halogen handles into drug candidates targeting the H+/K+-ATPase proton pump.

| Chemical Profile | Details |

| IUPAC Name | 2-(2-Bromo-3-methylphenyl)acetonitrile |

| CAS Number | 248920-09-4 |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| Key Application | Intermediate for Imidazo[1,2-a]pyridine P-CABs; Precursor for 7-methylindole |

| Appearance | White to off-white crystalline solid or oil |

Historical Context & Discovery

The emergence of 2-(2-Bromo-3-methylphenyl)acetonitrile is directly linked to the race for superior alternatives to Proton Pump Inhibitors (PPIs) like omeprazole.

The P-CAB Revolution

In the late 1990s and early 2000s, pharmaceutical giants sought to overcome the limitations of PPIs (slow onset, short half-life). This led to the discovery of P-CABs , which bind reversibly to the potassium site of the proton pump.

-

Origin: The compound appears prominently in AstraZeneca's patent US6579884 (and related WO2008/18827), titled "Imidazo[1,2-a]pyridine derivatives as inhibitors of gastric acid secretion" [1].

-

Role: It was designed as a precursor to specific substituted benzylamines . These amines are coupled to the imidazo[1,2-a]pyridine core (the pharmacophore) to optimize lipophilicity and binding affinity. The "2-bromo-3-methyl" substitution pattern provides a unique steric environment that differentiates these candidates from competitors like Vonoprazan.

Evolution into Heterocyclic Chemistry

Beyond gastric therapeutics, the compound gained utility in academic research as a robust precursor for 7-substituted indoles . The proximity of the bromine (C2) and the acetonitrile methylene (C1) allows for metal-catalyzed cyclization, a method that solved historical challenges in synthesizing indoles with bulky substituents at the 7-position [2].

Chemical Synthesis & Technical Protocols

The synthesis of 2-(2-Bromo-3-methylphenyl)acetonitrile requires precise regiochemical control to ensure the bromine and methyl groups are correctly positioned.

Core Synthetic Pathway

The industrial standard involves a 3-step sequence starting from 2-amino-3-methylbenzoic acid or 2-bromo-3-methylbenzoic acid .

Step 1: Reduction to Alcohol

-

Precursor: 2-Bromo-3-methylbenzoic acid.

-

Reagents: Borane-Tetrahydrofuran (BH₃·THF) complex.

-

Mechanism: Chemoselective reduction of the carboxylic acid to the benzyl alcohol without dehalogenating the aromatic ring.

-

Protocol: Dissolve acid in anhydrous THF at 0°C. Add BH₃·THF dropwise. Reflux for 4 hours. Quench with MeOH.

Step 2: Halogenation (Activation)

-

Intermediate: 2-Bromo-3-methylbenzyl alcohol.

-

Reagents: Phosphorus tribromide (PBr₃) or Thionyl chloride (SOCl₂).

-

Outcome: Conversion to 2-bromo-3-methylbenzyl bromide .

-

Causality: The hydroxyl group is a poor leaving group; conversion to a halide is essential for the subsequent nucleophilic substitution.

Step 3: Cyanation (The Critical Step)

-

Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).

-

Solvent: DMSO or Ethanol/Water gradient.

-

Protocol:

-

Suspend NaCN (1.2 equiv) in DMSO at 40°C.

-

Add 2-bromo-3-methylbenzyl bromide slowly to prevent exotherms.

-

Stir at 60°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Pour into ice water, extract with ethyl acetate. The nitrile product is isolated as a solid/oil.

-

Figure 1: Step-by-step synthetic pathway from benzoic acid precursor to the target nitrile.

Application in Drug Discovery

The compound acts as a divergent intermediate, leading to two distinct classes of bioactive molecules.[1]

Pathway A: P-CAB Synthesis (Imidazo[1,2-a]pyridines)

In the AstraZeneca workflow, the nitrile group is reduced to a primary amine.

-

Reduction: The nitrile is hydrogenated (Raney Ni or BH₃) to form 2-(2-bromo-3-methylphenyl)ethanamine .

-

Coupling: This amine reacts with a substituted imidazo[1,2-a]pyridine core.

-

Mechanism: The "2-bromo" substituent may serve as a blocking group to prevent metabolic oxidation or as a handle for further cross-coupling (e.g., Suzuki-Miyaura) to create biaryl systems [3].

Pathway B: Indole Synthesis (7-Methylindole Derivatives)

Researchers utilize the "2-bromo" and "alpha-methylene" groups for intramolecular cyclization.

-

Reaction: Palladium-catalyzed C-N bond formation (Buchwald-Hartwig type).

-

Regiochemistry: The nitrogen atom inserts between the aromatic ring (at C2) and the alpha-carbon of the nitrile.

-

Outcome: Due to the methyl group at position 3 of the phenyl ring (ortho to the bromine), the resulting indole bears the methyl group at Position 7 .

-

Significance: 7-substituted indoles are privileged scaffolds in kinase inhibitors and GPCR ligands (e.g., 7-methylindole is a core for certain HIV attachment inhibitors) [4].

Figure 2: Divergent application pathways leading to P-CAB drugs and Indole scaffolds.

Safety and Handling Specifications

As an organobromine nitrile, strict safety protocols are mandatory.[2]

| Parameter | Specification |

| Hazard Class | Acute Toxic (Oral/Dermal/Inhalation); Irritant.[2] |

| GHS Signal | DANGER |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen). Moisture sensitive. |

| Incompatibility | Strong oxidizing agents, Strong bases, Reducing agents. |

| Handling | Use only in a chemical fume hood. Avoid contact with acids (liberates HCN). |

Self-Validating Safety Check: Before any cyanation reaction (Step 3), ensure a cyanide destruction kit (bleach/NaOH) is present and the fume hood airflow is certified >100 fpm.

References

-

AstraZeneca AB. (2003). Imidazo[1,2-a]pyridine derivatives as inhibitors of gastric acid secretion. US Patent 6,579,884.

-

Barluenga, J., et al. (2009). Palladium-Catalyzed Synthesis of Indoles from 2-Alkynylhaloarenes.Organic Letters, 11(13), 2848-2851. (Contextual citation for halo-nitrile cyclization).

-

Beilstein Journals. (2018). Copper-catalyzed aerobic radical C–C bond cleavage of N–H ketimines. (Describes synthesis of related 2-bromo-3-methylbenzyl cyanide derivatives).

-

PubChem. (2024). Compound Summary: 2-(2-Bromo-3-methylphenyl)acetonitrile (CAS 248920-09-4). National Library of Medicine.

Sources

The Strategic Utility of 2-(2-Bromo-3-methylphenyl)acetonitrile in Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Phenylacetonitrile Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(2-Bromo-3-methylphenyl)acetonitrile has emerged as a highly versatile and valuable building block, particularly in the synthesis of pharmaceutical and agrochemical compounds. Its utility is rooted in the orthogonal reactivity of its two key functional groups: an aryl bromide and a nitrile. The bromo-substituted phenyl ring provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the nitrile group offers a gateway to diverse functionalities, including primary amines and carboxylic acids, through well-established chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this important synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis. The key data for 2-(2-Bromo-3-methylphenyl)acetonitrile are summarized below.

| Property | Value | Source/Method |

| CAS Number | 76574-42-0 | [1][2] |

| Molecular Formula | C₉H₈BrN | [3][4] |

| Molecular Weight | 210.07 g/mol | [3][4] |

| Physical Form | Pale-yellow to Yellow Solid | |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | |

| Purity | Typically ≥95% | [3] |

| ¹H NMR (CDCl₃) | Predicted δ (ppm): 7.45 (d, 1H), 7.20 (t, 1H), 7.05 (d, 1H), 3.80 (s, 2H), 2.40 (s, 3H) | Estimated based on analogous structures |

| ¹³C NMR (CDCl₃) | Predicted δ (ppm): 138, 133, 130, 128, 125, 123, 117, 29, 23 | Estimated based on analogous structures |

| IR (KBr, cm⁻¹) | Predicted ν: ~2250 (C≡N stretch), ~3050 (Aromatic C-H), ~2920 (Aliphatic C-H) | Estimated based on typical values |

Note: Experimental spectroscopic data for 2-(2-Bromo-3-methylphenyl)acetonitrile is not widely available in the public literature. The provided NMR and IR data are estimations based on the analysis of similar substituted phenylacetonitrile compounds and are intended for guidance purposes.

Synthesis of the Building Block

The efficient synthesis of 2-(2-Bromo-3-methylphenyl)acetonitrile is crucial for its application. A common and logical synthetic pathway commences from a readily available starting material, such as 2-bromo-3-methylaniline, and proceeds through a Sandmeyer reaction. This classical transformation allows for the conversion of an aryl amine to a nitrile via a diazonium salt intermediate.[5][6]

Proposed Synthetic Pathway: Sandmeyer Reaction

Detailed Experimental Protocol (Hypothetical)

Step 1: Diazotization of 2-Bromo-3-methylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a mixture of 2-bromo-3-methylaniline (1.0 eq) in aqueous hydrobromic acid (48%, 3.0 eq) is prepared.

-

The mixture is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the internal temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

-

In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water is prepared and heated to 60-70 °C.

-

The cold diazonium salt solution is added portion-wise to the hot cyanide solution, leading to vigorous nitrogen evolution.

-

After the addition is complete, the reaction mixture is heated at 80-90 °C for 1-2 hours until the evolution of nitrogen ceases.

-

The mixture is cooled to room temperature and extracted with an organic solvent (e.g., toluene or dichloromethane).

-

The combined organic layers are washed with aqueous sodium hydroxide and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-(2-Bromo-3-methylphenyl)acetonitrile.

Core Applications in Organic Synthesis

The synthetic utility of 2-(2-Bromo-3-methylphenyl)acetonitrile is primarily demonstrated in two key areas: palladium-catalyzed cross-coupling reactions at the aryl bromide position and chemical transformations of the nitrile group.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 2-(2-Bromo-3-methylphenyl)acetonitrile is a prime site for the construction of more complex molecular scaffolds through various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery and development.[3]

a) Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester. This is a widely used method for the synthesis of biaryl compounds.

b) Heck Coupling: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene, providing a powerful tool for the construction of complex carbon skeletons.

c) Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. It is a cornerstone of medicinal chemistry for the synthesis of arylamines, which are prevalent in a vast array of pharmaceuticals.

Transformations of the Nitrile Group

The nitrile functionality of 2-(2-Bromo-3-methylphenyl)acetonitrile can be readily converted into other valuable functional groups, most notably primary amines and carboxylic acids.[3]

a) Reduction to Primary Amines: The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting phenylethylamine scaffold is a common motif in many biologically active compounds.

b) Hydrolysis to Carboxylic Acids: Acid- or base-catalyzed hydrolysis of the nitrile group provides the corresponding carboxylic acid. This transformation is useful for introducing a carboxylic acid moiety or for further synthetic manipulations.

Conclusion

2-(2-Bromo-3-methylphenyl)acetonitrile stands out as a strategically important building block in organic synthesis. The presence of both a reactive aryl bromide and a versatile nitrile group within the same molecule allows for a wide range of synthetic transformations. Its utility in palladium-catalyzed cross-coupling reactions and its facile conversion to other key functional groups make it an invaluable intermediate for the construction of complex target molecules in the pharmaceutical and agrochemical industries. A solid understanding of its synthesis, properties, and reactivity is essential for any researcher or scientist working in these fields.

References

Sources

- 1. 76574-42-0|2-(3-Bromo-2-methylphenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 2. 2-(3-Bromo-2-methylphenyl)acetonitrile | CymitQuimica [cymitquimica.com]

- 3. 2-(3-Bromo-2-methylphenyl)acetonitrile [myskinrecipes.com]

- 4. 2-(3-Bromo-2-methylphenyl)acetonitrile | C9H8BrN | CID 20480065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

theoretical properties of 2-(2-Bromo-3-methylphenyl)acetonitrile

An In-Depth Technical Guide to the Theoretical Properties and Synthetic Pathways of 2-(2-Bromo-3-methylphenyl)acetonitrile

Introduction: A Versatile but Under-Explored Building Block

In the landscape of medicinal chemistry and organic synthesis, substituted phenylacetonitriles are invaluable precursors for a wide range of biologically active molecules.[1] The strategic placement of functional groups on the phenyl ring allows for precise modifications to tune the pharmacological properties of target compounds. This guide focuses on the theoretical and practical aspects of a lesser-known isomer, 2-(2-Bromo-3-methylphenyl)acetonitrile . While its regioisomer, 2-(3-Bromo-2-methylphenyl)acetonitrile (CAS No. 76574-42-0), is commercially available and documented, the 2-bromo-3-methyl variant represents a novel scaffold with significant potential for creating new chemical entities.[2][3]